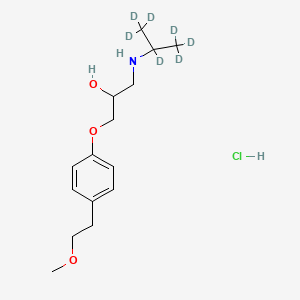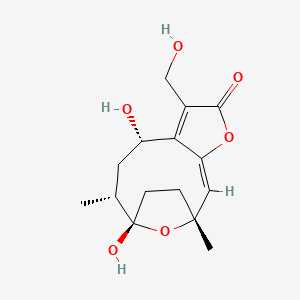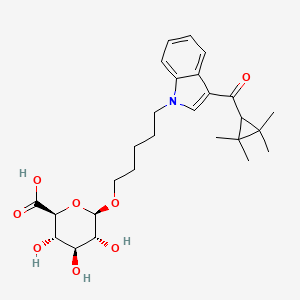
Metoprolol-D7 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metoprolol-D7 Hydrochloride is the deuterium labeled version of Metoprolol . Metoprolol is an orally active, selective β1-adrenoceptor antagonist . It is used alone or together with other medicines to treat high blood pressure (hypertension) . It works by affecting the response to nerve impulses in certain parts of the body, like the heart . As a result, the heart beats slower and decreases the blood pressure .
Molecular Structure Analysis
The molecular formula of Metoprolol-D7 Hydrochloride is C15H19D7ClNO3 . The molecular weight is 310.87 + 36.46 . The solid-state structure of Metoprolol has been investigated by both experimental and in silico methods .Chemical Reactions Analysis
Metoprolol and its metabolite α-hydroxymetoprolol have been quantitatively determined in human serum using a high-resolution accurate mass LC-MS assay . The method has a chromatographic run time of 15 minutes and linear calibration curves in the range of 5.0-250 μg/L for both metoprolol and α-hydroxymetoprolol .Aplicaciones Científicas De Investigación
Pharmacokinetics
Metoprolol-D7 Hydrochloride is used as an internal standard in the quantitative determination of metoprolol and its metabolite α-hydroxymetoprolol in human serum . This method is applied in pharmacokinetics, which is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
Drug Metabolism
Metoprolol-D7 Hydrochloride is used to study the metabolism of metoprolol, a cardioselective β1-adrenoreceptor antagonist . Metoprolol is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into several metabolites, including α-hydroxymetoprolol .
Formulation Development
Metoprolol-D7 Hydrochloride can be used in the development of Immediate Release (IR) tablets of Metoprolol Tartrate (MT) . The objective of this research was to compare trial formulations to a reference product .
Comparative Analysis
Metoprolol-D7 Hydrochloride is used in comparative analysis of different formulations . This involves comparing the performance of different formulations of the same drug to determine the best one .
Drug Release Studies
Metoprolol-D7 Hydrochloride is used in drug release studies . These studies are important for understanding how a drug is released from its dosage form, which can affect its efficacy .
Microsphere Preparation
Metoprolol-D7 Hydrochloride can be used in the preparation of microspheres . Microspheres are small spherical particles, and they are used in the pharmaceutical industry as a means to deliver drugs .
Mecanismo De Acción
Target of Action
Metoprolol-D7 Hydrochloride, a deuterium labeled form of Metoprolol , primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of adrenaline and noradrenaline, which are key regulators of the cardiovascular system .
Mode of Action
Metoprolol-D7 Hydrochloride acts as a selective β1-adrenergic receptor antagonist . By binding to these receptors, it inhibits the action of neurotransmitters adrenaline and noradrenaline . This inhibition results in a decrease in heart rate and contractility, thereby reducing cardiac output .
Biochemical Pathways
Metoprolol-D7 Hydrochloride affects the adrenergic signaling pathway. By blocking β1-adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), leading to a decrease in cyclic AMP (cAMP) production. This results in reduced activation of protein kinase A (PKA), which in turn decreases the rate and force of heart contractions .
Pharmacokinetics
Metoprolol undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The metabolism of Metoprolol is mainly driven by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . The pharmacokinetics of Metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism .
Action Environment
The action of Metoprolol-D7 Hydrochloride can be influenced by various environmental factors. For instance, the metabolism of Metoprolol can be affected by the presence of other drugs that induce or inhibit CYP2D6 or CYP3A4 . Additionally, factors such as patient’s age, liver function, and genetic polymorphisms in metabolizing enzymes can also influence the drug’s efficacy and stability .
Propiedades
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H/i1D3,2D3,12D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBZNRSHOCRNP-ODLOEXKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)
![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)


![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)

